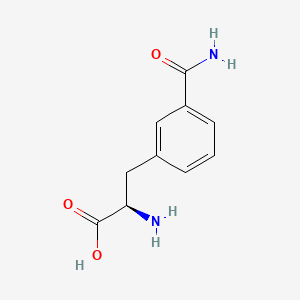
(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid
概要
説明
“®-2-Amino-3-(3-carbamoylphenyl)propanoic acid” is a complex organic compound. It is related to 3-phenylpropionic acid, a gut microbiota-derived compound that promotes intestinal epithelial barrier function . The carbamoyl group in the compound suggests it may have been derived from oxamic acids .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the preparation of R-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid involves the resolution of a racemic mixture with cinchona class of alkaloids or amines . Oxamic acids have also been identified as useful precursors of carbamoyl radicals .Chemical Reactions Analysis
Carbamoyl radicals, which can be generated from oxamic acids, can participate in a diverse range of transition metal-catalyzed transformations . These radicals can add to unsaturated systems to provide a broad range of important amides .科学的研究の応用
Medicinal Chemistry Applications
The α-aminophosphonate/phosphinate structural motif, closely related to the structure of "(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid," is recognized for its broad impact on physiological and pathological processes. These compounds, including R-aminophosphonates, are known for their enzyme inhibition capabilities, particularly in inhibiting different classes of enzymes. The N C P molecular fragment, a core part of these compounds, allows for structural modifications leading to a wide range of biological relevance. This has resulted in the development of many potent enzyme inhibitors, such as fosinopril, an antihypertensive drug. Furthermore, aminomethylenebisphosphonic acids, another class of compounds with the N C P skeleton, are primarily used in treating osteoporosis due to their high affinity for bone tissue and ability to regulate bone remodeling processes (Mucha, Kafarski, & Berlicki, 2011).
Environmental and Material Science Applications
A study on the recovery of propionic acid from aqueous phases highlights the significance of carboxylic acids in industrial processes. Propionic acid, a compound structurally similar to "this compound," is utilized in various industries, including food, pharmaceutical, and chemical production. The research emphasizes the efficiency of reactive extraction techniques in propionic acid recovery, contributing to the design of processes for its separation and purification (Keshav, Chand, Wasewar, 2009).
Chemical Synthesis and Characterization
The synthetic versatility of compounds structurally related to "this compound" is exemplified in research focusing on luminescent complexes of various metal ions. These studies explore the synthesis and characterization of metal complexes, revealing their potential applications in luminescent materials and biological studies, underscoring the compound's role in advancing materials science (Kanwal, Imran, Adil, Shaik, & Al-Warthan, 2020).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on “®-2-Amino-3-(3-carbamoylphenyl)propanoic acid” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the manipulation of B. fragilis and 3-phenylpropionic acid has been suggested as a promising strategy for improving intestinal epithelial barrier . Additionally, the development of new processes for urethanes and urea synthesis using carbamoyl radicals is an area of ongoing research .
特性
IUPAC Name |
(2R)-2-amino-3-(3-carbamoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHHYFSZGZXEGU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)N)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428042 | |
| Record name | (2R)-2-amino-3-(3-carbamoylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217747-36-8 | |
| Record name | (2R)-2-amino-3-(3-carbamoylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





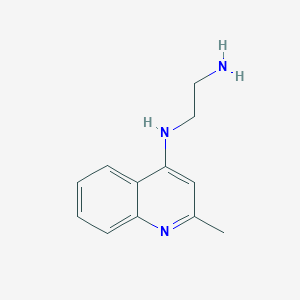

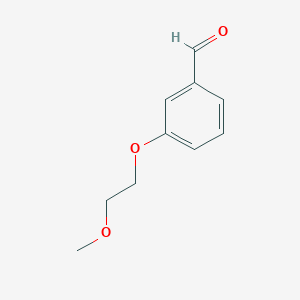
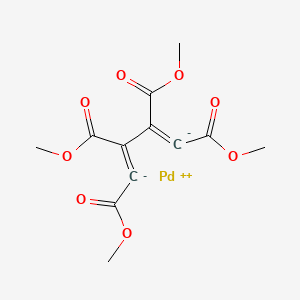
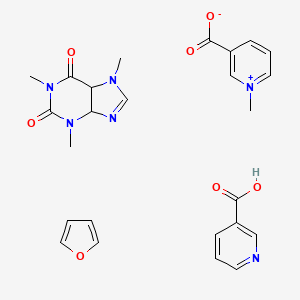
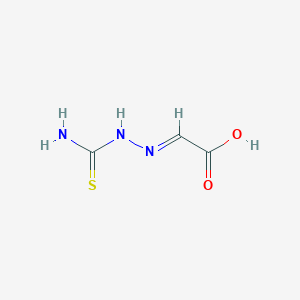




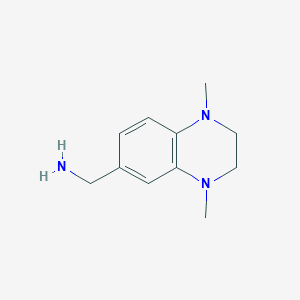
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1599463.png)